molecular formula C30H48O2 B097043 Oleanolic aldehyde CAS No. 17020-22-3

Oleanolic aldehyde

Cat. No. B097043
CAS RN: 17020-22-3
M. Wt: 440.7 g/mol
InChI Key: STHRNDDZYFUIDO-OSQDELBUSA-N
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Description

Oleanolic aldehyde is a natural compound found in various plants, including olives, garlic, and apples. It has been extensively studied for its potential therapeutic applications due to its anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Antimicrobial Applications Oleanolic aldehyde, isolated from Thompson seedless raisins (Vitis vinifera), shows potential as an antimicrobial compound. It demonstrated inhibitory effects against oral pathogens like Streptococcus mutans and Porphyromonas gingivalis, which are associated with dental caries and periodontal disease. These findings indicate its potential application in oral health products (Rivero-Cruz et al., 2008).

Biological Activities and Therapeutic Potential Oleanolic aldehyde has been studied for its diverse pharmacological activities. These include hepatoprotective, anti-inflammatory, antioxidant, and anticancer effects. Its potential in chronic disease management and as a framework for developing semi-synthetic triterpenoids has been highlighted (Ayeleso et al., 2017).

Role in Triterpenoid Biosynthesis Studies on the biosynthesis of triterpenoids, like oleanolic acid and ursolic acid, reveal the multifunctional role of CYP716A subfamily members, including their involvement in the modification of β-amyrin to oleanolic acid. This understanding aids in the heterologous production of pharmacologically important triterpenoids (Fukushima et al., 2011).

Nanoparticle Formulation for Enhanced Effects The preparation of oleanolic acid nanosuspensions has been explored to improve its solubility and bioavailability. These nanosuspensions showed enhanced hepatoprotective effects against liver injury, illustrating the potential of nanoparticle formulations in increasing the therapeutic efficacy of oleanolic acid (Chen et al., 2005).

Extraction and Characterization Research has been conducted on the extraction and characterization of oleanolic acid from various plant sources. Its biological activities against multiple diseases, including dyslipidemia, diabetes, and metabolic syndrome, have been noted. Methods to enhance its biopharmaceutical properties due to its hydrophobic nature have also been a focus (Castellano et al., 2022).

properties

CAS RN

17020-22-3

Product Name

Oleanolic aldehyde

Molecular Formula

C30H48O2

Molecular Weight

440.7 g/mol

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbaldehyde

InChI

InChI=1S/C30H48O2/c1-25(2)14-16-30(19-31)17-15-28(6)20(21(30)18-25)8-9-23-27(5)12-11-24(32)26(3,4)22(27)10-13-29(23,28)7/h8,19,21-24,32H,9-18H2,1-7H3/t21-,22-,23+,24-,27-,28+,29+,30+/m0/s1

InChI Key

STHRNDDZYFUIDO-OSQDELBUSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C=O)C)C)(C)C)O

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C=O)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C=O)C

melting_point

168-172°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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